molecular formula C5H8O5 B031529 2,3-Dihydroxy-4-oxopentanoic acid CAS No. 37520-06-2

2,3-Dihydroxy-4-oxopentanoic acid

Cat. No. B031529
CAS RN: 37520-06-2
M. Wt: 148.11 g/mol
InChI Key: HDGNQJMIIPXNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxy-4-oxopentanoic acid (DHOPA) is a naturally occurring compound that is found in some plants and microorganisms. DHOPA is a chelating agent that has been used in various scientific research applications due to its ability to bind metal ions.

Mechanism Of Action

2,3-Dihydroxy-4-oxopentanoic acid binds to metal ions through its hydroxyl and carbonyl groups, forming stable complexes. This binding ability makes 2,3-Dihydroxy-4-oxopentanoic acid an effective chelating agent. 2,3-Dihydroxy-4-oxopentanoic acid can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Biochemical And Physiological Effects

2,3-Dihydroxy-4-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, inhibit the formation of amyloid-beta plaques in the brain, and reduce the toxicity of metal ions. 2,3-Dihydroxy-4-oxopentanoic acid has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

2,3-Dihydroxy-4-oxopentanoic acid has several advantages for lab experiments, including its ability to bind metal ions and its antioxidant properties. However, 2,3-Dihydroxy-4-oxopentanoic acid also has some limitations, including its potential toxicity and the difficulty of synthesizing it in large quantities.

Future Directions

There are several potential future directions for research on 2,3-Dihydroxy-4-oxopentanoic acid. One area of research could focus on the development of 2,3-Dihydroxy-4-oxopentanoic acid-based therapies for metal-related diseases such as Alzheimer's disease. Another area of research could investigate the use of 2,3-Dihydroxy-4-oxopentanoic acid as a tool for the detection and quantification of metal ions in biological samples. Additionally, research could focus on the synthesis of 2,3-Dihydroxy-4-oxopentanoic acid derivatives with improved properties for use in various scientific research applications.
Conclusion:
2,3-Dihydroxy-4-oxopentanoic acid is a naturally occurring compound that has been used in various scientific research applications due to its ability to bind metal ions. 2,3-Dihydroxy-4-oxopentanoic acid has several potential applications in the fields of medicine, biology, and chemistry. Further research on 2,3-Dihydroxy-4-oxopentanoic acid and its derivatives could lead to the development of new therapies for metal-related diseases and the advancement of scientific knowledge in various fields.

Synthesis Methods

2,3-Dihydroxy-4-oxopentanoic acid can be synthesized through various methods, including the oxidation of 2,3-dihydroxy-4-pentenoic acid, the reduction of 2,3,4-trihydroxy-5-oxopentanoic acid, and the decarboxylation of 2,3,4-trihydroxy-5-oxopentanoic acid. The most commonly used method is the oxidation of 2,3-dihydroxy-4-pentenoic acid.

Scientific Research Applications

2,3-Dihydroxy-4-oxopentanoic acid has been used in various scientific research applications, including the study of metal ion binding, the development of metal chelating agents, and the investigation of metal-related diseases such as Alzheimer's disease. 2,3-Dihydroxy-4-oxopentanoic acid has also been used as a tool for the detection and quantification of metal ions in biological samples.

properties

IUPAC Name

2,3-dihydroxy-4-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-2(6)3(7)4(8)5(9)10/h3-4,7-8H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGNQJMIIPXNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958607
Record name 5-Deoxypent-4-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-4-oxopentanoic acid

CAS RN

37520-06-2
Record name 1,2-Dihydroxy-4-ketovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037520062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Deoxypent-4-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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